Dipraglurant

説明

Dipraglurant (also known as ADX-48621) is a negative allosteric modulator of the mGlu5 receptor . It is under development by Addex Therapeutics for the treatment of Parkinson’s disease levodopa-induced dyskinesia (PD-LID) .

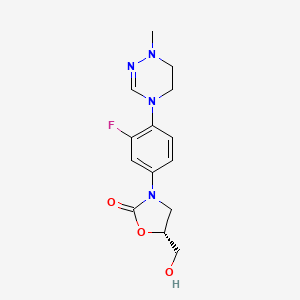

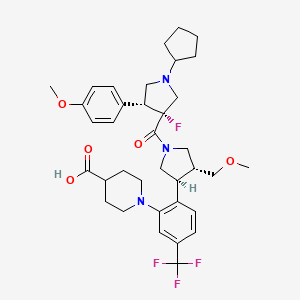

Molecular Structure Analysis

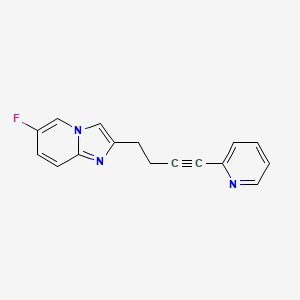

The IUPAC name of Dipraglurant is 6-Fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine . Its molecular formula is C16H12FN3 and it has a molar mass of 265.291 g/mol .

Physical And Chemical Properties Analysis

Dipraglurant is a small molecule with a molecular weight of 265.291 g/mol . Its exact physical and chemical properties, such as solubility and stability, are not publicly available.

科学的研究の応用

Parkinson’s Disease Treatment

Dipraglurant has been studied for its effects on both the motor and non-motor symptoms of Parkinson’s disease . It acts as a negative allosteric modulator of the metabotropic glutamate receptor type 5 (mGlu5), which is implicated in the excessive glutamate activity in the basal ganglia resulting from degeneration of the nigrostriatal dopamine pathway . This makes it a potential candidate for treating Parkinson’s disease.

Anxiety Disorders

In addition to its potential use in Parkinson’s disease, Dipraglurant has also been studied for its effects on anxiety disorders . In a rodent model, it was found to increase punished licks in the Vogel conflict-drinking model, suggesting potential anxiolytic-like effects .

Depression

Dipraglurant has been investigated for its potential antidepressant effects. In a forced swim test, a common model for assessing antidepressant activity, Dipraglurant was found to decrease immobility time, suggesting potential antidepressant-like effects .

Obsessive-Compulsive Disorder

Dipraglurant has been studied for its potential effects on obsessive-compulsive disorder (OCD). In a marble-burying test, a common model for assessing anti-compulsive activity, Dipraglurant was found to decrease the number of buried marbles, suggesting potential anti-compulsive-like effects .

Long-term Safety and Tolerability

An open-label study has been designed to assess the long-term safety and tolerability of Dipraglurant in Parkinson’s disease patients for up to 52 weeks . This is crucial for understanding the potential side effects and risks associated with long-term use of the drug.

Pharmacokinetics

The pharmacokinetic profile of Dipraglurant has been investigated in rodents. It is rapidly absorbed after oral administration, readily crosses the blood-brain barrier, and exhibits a high correlation between plasma concentration and efficacy in behavioral models .

These findings suggest that Dipraglurant may have benefits to address some of the highly problematic comorbid non-motor symptoms of Parkinson’s disease, in addition to its antidyskinetic effect demonstrated in PD-LID patients . However, more research is needed to fully understand the potential of Dipraglurant in these applications.

将来の方向性

特性

IUPAC Name |

6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXMUJCJAWVHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236230 | |

| Record name | Dipraglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipraglurant | |

CAS RN |

872363-17-2 | |

| Record name | Dipraglurant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872363-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipraglurant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872363172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipraglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipraglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPRAGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8JZR21A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。